4-[(2-methylpropanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Amidation Reaction: The thiadiazole derivative is then reacted with 4-(2-METHYLPROPANAMIDO)BENZOIC ACID in the presence of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZOIC ACID
- N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)PHENYLAMINE
Uniqueness
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the thiadiazole ring and the amide moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H16N4O2S |
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Molecular Weight |
304.37 g/mol |
IUPAC Name |
4-(2-methylpropanoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H16N4O2S/c1-8(2)12(19)15-11-6-4-10(5-7-11)13(20)16-14-18-17-9(3)21-14/h4-8H,1-3H3,(H,15,19)(H,16,18,20) |
InChI Key |
URXYQFGDOLDTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
Origin of Product |
United States |
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